CID 87063394

説明

While direct data on its synthesis or biological activity are absent in the evidence, its classification aligns with marine-derived toxins characterized by polyether backbones and methyl substitutions, as seen in oscillatoxin D (CID: 101283546) and its derivatives . The compound’s PubChem entry likely includes physicochemical properties such as molecular weight, polarity, and bioavailability metrics, inferred from analogous compounds like CID 2049887 (CAS 20358-06-9), which shares descriptors like LogP values and synthetic accessibility scores .

特性

CAS番号 |

6107-56-8 |

|---|---|

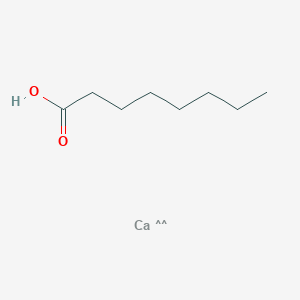

分子式 |

C8H16CaO2 |

分子量 |

184.29 g/mol |

IUPAC名 |

calcium;octanoate |

InChI |

InChI=1S/C8H16O2.Ca/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |

InChIキー |

UZYXHGXBGFRTHX-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC(=O)O.[Ca] |

関連するCAS |

124-07-2 (Parent) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Calcium octanoate can be synthesized by mixing octanoic acid with calcium carbonate and water. The mixture is then subjected to a reflux reaction, followed by filtration and drying to obtain a mixture of calcium octanoate and calcium carbonate. Dichloromethane is added to this mixture, shaken at room temperature, filtered, and the filtrate is evaporated to dryness to obtain pure calcium octanoate .

Industrial Production Methods

In industrial settings, the synthesis of calcium octanoate often involves the reaction of octanoic acid with calcium hydroxide or calcium oxide under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the formation of calcium octanoate. The product is then purified through filtration and drying processes .

化学反応の分析

Types of Reactions

Calcium octanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form calcium carbonate and other by-products.

Substitution: It can participate in substitution reactions where the octanoate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as halogens and alkylating agents are used under controlled temperature and pressure conditions.

Major Products Formed

Oxidation: Calcium carbonate and water.

Substitution: Various substituted calcium salts depending on the reagents used.

科学的研究の応用

Calcium octanoate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Studied for its role in cellular processes involving calcium signaling.

Medicine: Investigated for its potential use in drug delivery systems and as a dietary supplement.

Industry: Employed as a lubricant, emulsifying agent, and dispersing agent in various industrial processes.

作用機序

Calcium octanoate exerts its effects primarily through its role in calcium signaling pathways. Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. The octanoate component facilitates the transport and solubility of calcium ions, enhancing their bioavailability and effectiveness .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

CID 87063394 is structurally analogous to oscillatoxin derivatives (Figure 1, ), which exhibit variations in methyl group placement and polyether ring systems. Key comparisons include:

*Estimated based on oscillatoxin analogs.

Pharmacological and Physicochemical Metrics

- Lipophilicity (LogP): CID 87063394 likely exhibits higher LogP (>4) compared to CID 2049887 (LogP 1.57–2.85), reflecting its polyether backbone’s hydrophobic nature .

- Synthetic Accessibility: Oscillatoxin derivatives typically score >4.5 (complexity due to stereochemistry), whereas CID 2049887 has a lower score (2.14), indicating simpler synthesis .

- Toxicity Alerts: Unlike CID 2049887 (PAINS = 0.0), CID 87063394 may trigger PAINS alerts due to polyether motifs, which are associated with non-specific bioactivity .

Analytical Characterization

CID 87063394’s isolation and identification likely employ GC-MS or LC-MS/MS, as described for CIEO fractions in . Its mass spectrum would show fragmentation patterns consistent with polyethers (e.g., m/z clusters at 100–300 Da) . By contrast, CID 2049887 is characterized by distinct aromatic sulfur/nitrogen fragments (e.g., m/z 168.19) .

Research Findings and Gaps

- Biological Activity: While oscillatoxin D exhibits cytotoxicity via ion channel disruption, CID 87063394’s specific targets remain unvalidated. Computational models (e.g., QSAR) could predict its affinity for Na<sup>+</sup>/K<sup>+</sup> ATPase, similar to tubocuraine analogs ().

- Synthetic Challenges: The compound’s structural complexity limits large-scale synthesis, unlike simpler arylthiazoles (e.g., CID 2049887), which are accessible via one-step reactions .

- Data Limitations: No peer-reviewed studies directly address CID 87063394’s pharmacokinetics or toxicity, highlighting the need for targeted in vitro/in vivo assays.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 87063394?

- A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For CID 87063394, narrow the scope by defining variables (e.g., "How does pH affect the stability of CID 87063394 in aqueous solutions?"). Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to ensure specificity . Avoid overly broad questions (e.g., "What is CID 87063394?") in favor of hypothesis-driven inquiries .

Q. What are the essential components of an experimental design for studying CID 87063394?

- Follow Materials and Methods guidelines:

- Describe reagents, instrumentation (e.g., HPLC conditions), and synthesis protocols with sufficient detail for reproducibility .

- Include controls (e.g., negative/positive controls for stability assays) and justify sample sizes using power analysis .

- Use SI units and document ethical approvals for biological studies .

Q. How do I conduct a systematic literature review on CID 87063394?

- Use databases like PubMed, Reaxys, and SciFinder to identify primary sources.

- Apply Boolean operators (e.g., "CID 87063394 AND degradation kinetics") to refine searches .

- Critically evaluate sources for bias and relevance, prioritizing peer-reviewed journals over unreviewed platforms like .

Q. What methodologies are suitable for preliminary data collection on CID 87063394?

- For physicochemical properties:

- Spectroscopic analysis (UV-Vis, NMR) for structural characterization .

- Chromatographic techniques (HPLC, GC-MS) for purity assessment .

- For biological activity:

- In vitro assays (e.g., enzyme inhibition) with triplicate measurements to ensure reliability .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data for CID 87063394?

- Apply triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) .

- Analyze systematic errors (e.g., instrument calibration drift) and document uncertainties in raw datasets .

- Use Bayesian statistics to quantify confidence intervals in conflicting results (e.g., conflicting IC₅₀ values) .

Q. What advanced techniques optimize the synthesis of CID 87063394 derivatives?

- DoE (Design of Experiments) : Use factorial designs to assess variables (e.g., temperature, catalyst loading) on yield .

- Computational modeling (DFT, molecular docking) to predict reactive sites for functionalization .

- Validate synthetic routes with green chemistry metrics (e.g., E-factor) to minimize waste .

Q. How do I ensure reproducibility in CID 87063394 studies?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw data in repositories like Zenodo with standardized metadata .

- Publish detailed protocols in supplementary materials, including failure reports .

Q. What statistical models are appropriate for analyzing dose-response relationships in CID 87063394?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。